Product packaging for 4-Oxo-4H-thiopyran-2,6-dicarboxylic acid(Cat. No.:CAS No. 671215-19-3)

4-Oxo-4H-thiopyran-2,6-dicarboxylic acid

Cat. No.: B12547327
CAS No.: 671215-19-3
M. Wt: 200.17 g/mol
InChI Key: ZYEFUTPAYPSVHW-UHFFFAOYSA-N
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Description

4-Oxo-4H-thiopyran-2,6-dicarboxylic acid is a sulfur-containing derivative of chelidonic acid, a compound found in plants of the Papaveraceae family. Replacing the oxygen atom in the γ-pyrone core with sulfur alters the electronic structure, which is of significant interest in medicinal chemistry and materials science. This thiopyran core is a key synthon for synthesizing more complex sulfur heterocycles. While specific studies on this thiopyran are limited, research on its well-characterized oxygen analog, chelidonic acid, provides context for its potential research value. Chelidonic acid is noted for its bioactive properties, including anticancer, antibacterial, hepatoprotective, and antioxidant activities. It also serves as an inhibitor of enzymes like glutamate decarboxylase and has been investigated for its potential in treating intestinal inflammation. Researchers can explore whether the sulfur substitution in this compound enhances or modifies these activities. Research Applications: • Medicinal Chemistry: Serves as a key building block for developing novel pharmaceutical candidates. Its structure is suitable for creating potential enzyme inhibitors. • Chemical Synthesis: Functions as a versatile precursor for synthesizing various thiopyran and thiopyranone derivatives via decarboxylation or other functional group transformations. • Materials Science: Useful in the development of new organic ligands and coordination polymers, as the dicarboxylic structure allows for chelation with metal ions. Note: This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4O5S B12547327 4-Oxo-4H-thiopyran-2,6-dicarboxylic acid CAS No. 671215-19-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

671215-19-3

Molecular Formula

C7H4O5S

Molecular Weight

200.17 g/mol

IUPAC Name

4-oxothiopyran-2,6-dicarboxylic acid

InChI

InChI=1S/C7H4O5S/c8-3-1-4(6(9)10)13-5(2-3)7(11)12/h1-2H,(H,9,10)(H,11,12)

InChI Key

ZYEFUTPAYPSVHW-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=CC1=O)C(=O)O)C(=O)O

Origin of Product

United States

Advanced Structural Elucidation Techniques for 4 Oxo 4h Thiopyran 2,6 Dicarboxylic Acid and Its Molecular Architectures

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

Direct single-crystal X-ray diffraction data for 4-Oxo-4H-thiopyran-2,6-dicarboxylic acid is not currently reported in open crystallographic databases. However, analysis of related structures, such as the salts of 3,4-thiophenedicarboxylic acid, provides valuable insights into the potential solid-state conformation and packing of the target molecule.

It is anticipated that the thiopyran ring of this compound would adopt a conformation that balances the steric hindrance of the carboxylic acid groups and the electronic effects of the ketone and the sulfur heteroatom. The planarity of the ring system is a key question that X-ray crystallography could definitively answer. The presence of the two carboxylic acid groups introduces the potential for extensive intermolecular hydrogen bonding, likely leading to the formation of supramolecular architectures such as dimers, chains, or sheets in the crystal lattice. These hydrogen bonds would primarily involve the carboxylic acid protons and the carbonyl oxygens, as well as potentially the ketone oxygen. The precise bond lengths and angles within the thiopyran ring and the orientation of the carboxylic acid groups relative to the ring would be critical parameters obtained from a crystallographic study.

Table 1: Predicted Crystallographic Parameters for this compound (based on analogous compounds)

Parameter Predicted Value/Feature
Crystal System Monoclinic or Orthorhombic
Space Group Centrosymmetric (e.g., P2₁/c)
Key Bond Lengths C=O (ketone): ~1.22 ÅC-S: ~1.75 ÅC-C (ring): ~1.35-1.50 ÅC-C (carboxyl): ~1.50 ÅC=O (carboxyl): ~1.25 ÅC-O (carboxyl): ~1.30 Å
Key Bond Angles C-S-C: ~100°O=C-C (ketone): ~120°O=C-O (carboxyl): ~123°

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Solution-State Structural Assignment

Comprehensive 1D and 2D NMR Experiments for Connectivity and Proximity Analysis

Solution-state NMR spectroscopy would be a cornerstone in confirming the molecular structure of this compound.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two protons on the thiopyran ring (at positions 3 and 5) would likely appear as a singlet, assuming chemical equivalence, or as two distinct signals if the molecule adopts a non-planar conformation in solution. The chemical shift of these protons would be influenced by the electron-withdrawing nature of the adjacent ketone and carboxylic acid groups, likely placing them in the downfield region. The acidic protons of the two carboxylic acid groups would appear as a broad singlet at a significantly downfield chemical shift, which would be exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum would provide key information about the carbon skeleton. Distinct signals would be expected for the carbonyl carbon of the ketone, the two equivalent carbons of the carboxylic acid groups, the two sp² carbons of the thiopyran ring attached to the carboxylic acids, and the two sp² carbons adjacent to the sulfur atom. The chemical shifts would be highly informative, with the ketone carbonyl appearing at the most downfield position, followed by the carboxylic acid carbonyls.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity.

COSY (Correlation Spectroscopy) would confirm the coupling between any non-equivalent ring protons.

HSQC (Heteronuclear Single Quantum Coherence) would directly correlate the proton signals with their attached carbon atoms.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

Atom Predicted ¹H Shift Predicted ¹³C Shift
H3, H5 7.5 - 8.5 -
COOH 10.0 - 13.0 -
C2, C6 - 145 - 155
C3, C5 - 130 - 140
C4 - 180 - 190

Solid-State NMR for Polycrystalline Forms

While no solid-state NMR (ssNMR) data is available for this compound, this technique would be invaluable for studying its polycrystalline forms. ssNMR can provide information about the molecular structure and packing in the solid state, especially when single crystals suitable for X-ray diffraction are not obtainable. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be used to obtain high-resolution ¹³C spectra, revealing details about the different crystalline polymorphs, if they exist. The chemical shifts in the solid state can differ from those in solution due to packing effects and intermolecular interactions, such as hydrogen bonding.

Vibrational Spectroscopy Methodologies (Infrared and Raman) for Functional Group and Conformational Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound.

IR Spectroscopy: The IR spectrum would be dominated by strong absorption bands characteristic of the carbonyl groups. A sharp, intense peak would be expected for the C=O stretching vibration of the cyclic ketone. The carboxylic acid groups would give rise to a broad O-H stretching band and a strong C=O stretching band. The C-S bond stretching vibration would likely appear as a weaker band in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C double bonds within the thiopyran ring are expected to show strong Raman scattering. The symmetric vibrations of the molecule, which might be weak in the IR spectrum, could be more prominent in the Raman spectrum.

Table 3: Predicted Key Vibrational Frequencies (in cm⁻¹) for this compound

Functional Group Vibrational Mode Predicted IR Frequency Predicted Raman Frequency
Carboxylic Acid O-H stretch 3200-2500 (broad) Weak
Carboxylic Acid C=O stretch 1720-1700 1720-1700
Ketone C=O stretch 1680-1660 1680-1660
Thiopyran Ring C=C stretch 1650-1600 Strong

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Elucidation

High-resolution mass spectrometry (HRMS) would be essential for confirming the molecular formula of this compound by providing a highly accurate mass measurement. Electron ionization (EI) or electrospray ionization (ESI) would be suitable techniques.

The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways for dicarboxylic acids include the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). For this compound, initial fragmentation would likely involve the loss of one or both carboxylic acid groups. Subsequent fragmentation of the thiopyran ring could also occur. Analysis of these fragmentation patterns can help to piece together the molecular structure. A plausible fragmentation pathway would be the initial loss of a carboxyl group as a radical, followed by the loss of CO₂ from the second carboxylic acid group.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Characterization (if applicable)

This compound itself is an achiral molecule as it possesses a plane of symmetry. Therefore, it would not exhibit optical activity, and techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would not be applicable for its stereochemical characterization. However, if the molecule were to be derivatized with a chiral auxiliary or if it were to form a complex with a chiral host, then chiroptical spectroscopy could be used to study the stereochemistry of the resulting species.

Computational and Theoretical Investigations of 4 Oxo 4h Thiopyran 2,6 Dicarboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic wavefunction and energy of the system, providing a wealth of information about molecular properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying the ground state properties of medium to large-sized molecules. In the context of 4-Oxo-4H-thiopyran-2,6-dicarboxylic acid, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-31G* or higher, are employed to predict its three-dimensional structure. nih.govresearchgate.net These calculations optimize the molecular geometry to find the lowest energy conformation, yielding precise data on bond lengths, bond angles, and dihedral angles. nih.gov

For instance, DFT can elucidate the planarity of the thiopyranone ring and the orientation of the carboxylic acid groups. The calculated geometry reveals the degree of conjugation within the ring system, influenced by the sulfur heteroatom and the exocyclic carbonyl group.

Furthermore, DFT is used to map the electron density and calculate atomic charges (e.g., Mulliken or Natural Bond Orbital charges). This charge distribution is critical for understanding the molecule's reactivity, identifying electrophilic and nucleophilic sites, and predicting intermolecular interactions. The carbonyl carbon (C4) is expected to carry a significant positive charge, making it a potential site for nucleophilic attack, while the oxygen and sulfur atoms would possess negative charges.

Table 1: Representative Calculated Geometrical Parameters for a Thiopyranone Ring System using DFT

ParameterBondCalculated Value
Bond Lengths C2=C3~ 1.35 Å
C3-C4~ 1.46 Å
C4=O~ 1.22 Å
C5-C6~ 1.35 Å
C2-S~ 1.75 Å
C6-S~ 1.75 Å
Bond Angles ∠C2-S-C6~ 95-100°
∠S-C2-C3~ 120-125°
∠C3-C4-C5~ 118-122°
Dihedral Angles ∠O=C4-C3=C2~ 0° (planar)

Note: These are typical values for related heterocyclic systems and serve as an illustrative example. Actual values for this compound would require specific calculation.

While DFT is a workhorse for ground-state properties, ab initio methods, which are based on first principles without empirical parameterization, are often preferred for higher accuracy, especially in the study of excited states. Methods like Møller-Plesset perturbation theory (MP2) and more advanced techniques such as Coupled-Cluster (CC) theory or the Algebraic Diagrammatic Construction (ADC) method are used to investigate the electronic transitions of molecules. nih.govresearchgate.net

For this compound, these calculations can predict the vertical excitation energies, which correspond to the absorption maxima in a UV-Vis spectrum. researchgate.net They can identify the nature of these transitions, such as n→π* (from a non-bonding orbital, like on the carbonyl oxygen, to an anti-bonding π orbital) or π→π* (within the conjugated system). ajol.info Such analyses are crucial for understanding the photophysical and photochemical behavior of the compound. chemrxiv.orgnih.gov Advanced methods like multi-reference perturbation theory may be required for molecules with complex electronic structures to achieve results that agree well with experimental data. rsc.org

Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, complementing the static view from quantum chemical calculations. By solving Newton's equations of motion, MD simulations can explore the conformational landscape of flexible molecules and their interactions with the surrounding environment, such as a solvent. nih.gov

For this compound, MD simulations can reveal the rotational freedom of the carboxylic acid groups and the flexibility of the thiopyranone ring. In an aqueous solution, MD is particularly useful for studying the hydrogen bonding network between the carboxylic acid groups, the carbonyl oxygen, and water molecules. nih.gov These simulations can quantify properties like the solvent-accessible surface area and the residence time of water molecules around key functional groups, which are important for understanding solubility and transport properties. nih.gov In the context of drug design, MD simulations are also used to model the interaction of a ligand with its biological target, revealing stable binding modes and key intermolecular contacts. nih.gov

Computational Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data. DFT calculations, in particular, are widely used to compute the parameters associated with Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Calculations of NMR chemical shifts (for ¹H and ¹³C) and coupling constants can be performed, which aids in the assignment of complex experimental spectra. urfu.ru The accuracy of these predictions allows for the confident structural elucidation of newly synthesized compounds. Similarly, the vibrational frequencies and intensities from DFT calculations can be used to generate a theoretical IR spectrum. researchgate.net Comparing this computed spectrum with the experimental one helps in assigning specific absorption bands to the vibrational modes of the molecule, such as the characteristic C=O stretch of the ketone and carboxylic acids, and the various C-S and C-H vibrations. researchgate.netwisconsin.edu

Table 2: Illustrative Comparison of Calculated vs. Experimental ¹³C NMR Chemical Shifts for a Related Pyranone System

Carbon AtomCalculated δ (ppm)Experimental δ (ppm)
C2155.2154.8
C3120.1119.9
C4 (C=O)178.0177.5
C5121.0120.4
C6161.1160.7
COOH164.2163.7

Note: Data derived from 4-oxo-4H-pyran-2,5-dicarboxylic acid for illustrative purposes. urfu.ru The correlation demonstrates the predictive power of DFT in spectroscopy.

Mechanistic Studies and Transition State Modeling for Chemical Transformations

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify intermediates, and more importantly, the transition states that connect them. For this compound, this could involve modeling its synthesis, such as via a hetero-Diels-Alder reaction, or its subsequent chemical transformations. nih.gov

DFT calculations can determine the activation energies for different potential reaction pathways, allowing researchers to predict the most favorable route. nih.gov For example, studying the decarboxylation of the diacid could involve locating the transition state for the loss of CO₂. Modeling isomerization reactions can also reveal the stability of different conformers and the energy barriers between them. nih.gov This knowledge is crucial for optimizing reaction conditions and designing more efficient synthetic strategies.

Exploration of Aromaticity and Antiaromaticity in the Thiopyranone Ring System

The concept of aromaticity is central to understanding the stability and reactivity of cyclic conjugated systems. While the thiopyranone ring in this compound is not a classic aromatic system like benzene (B151609), it possesses a degree of cyclic conjugation that can be computationally investigated.

Methods to quantify aromaticity include both structural and magnetic criteria. A key magnetic criterion is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of the ring. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic current associated with antiaromaticity. wikipedia.org Other measures include diamagnetic susceptibility exaltation, which compares the measured magnetic susceptibility to a theoretical value for a non-aromatic analogue. wikipedia.org These computational probes can determine the extent to which the π-electrons are delocalized and whether the thiopyranone system exhibits any significant aromatic or antiaromatic character, which profoundly influences its chemical properties. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Structural Variants

Quantitative Structure-Property Relationship (QSPR) modeling represents a computational approach aimed at correlating the structural or physicochemical properties of compounds with a specific property of interest. While direct QSPR studies on this compound are not extensively found in publicly available literature, the principles of QSPR provide a robust framework for predicting the properties of its structural variants. Such models are invaluable in materials science and drug discovery for screening molecules with desired characteristics, thereby saving time and resources on otherwise extensive experimental work.

The fundamental concept of QSPR is to establish a mathematical relationship:

Property = f(Descriptor1, Descriptor2, ...)

Here, the "Property" could be any measurable characteristic, such as solubility, melting point, or a biological activity. The "Descriptors" are numerical values that encode different aspects of the molecule's structure, including topological, geometrical, electronic, and physicochemical features.

For a series of structural variants of this compound, a hypothetical QSPR study would involve the following steps:

Creation of a Dataset: A library of derivatives of this compound would be synthesized or computationally designed. This would involve modifications at various positions, for instance, by introducing different substituent groups on the thiopyran ring or by esterification or amidation of the carboxylic acid groups.

Calculation of Molecular Descriptors: For each molecule in the dataset, a wide range of molecular descriptors would be calculated using specialized software. These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.

Geometrical descriptors: Derived from the 3D structure of the molecule, including molecular surface area and volume.

Electronic descriptors: Related to the electron distribution, such as dipole moment and frontier molecular orbital energies (HOMO and LUMO).

Physicochemical descriptors: Such as lipophilicity (logP) and molar refractivity.

Model Development: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Artificial Neural Networks), a mathematical model is built to correlate the calculated descriptors with the experimentally determined or computationally predicted property of interest.

Model Validation: The predictive power of the developed QSPR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

Hypothetical QSPR Study on this compound Derivatives

To illustrate the application of QSPR, consider a hypothetical study on a series of ester derivatives of this compound to predict their aqueous solubility. The structural variations would involve changing the alkyl groups of the ester.

Table 1: Hypothetical Data for a QSPR Study on 4-Oxo-4H-thiopyran-2,6-dicarboxylate Derivatives

CompoundR GroupExperimental Solubility (logS)Molecular Weight ( g/mol )Polar Surface Area (Ų)
1 -CH₃-1.5244.21109.9
2 -CH₂CH₃-2.1272.26109.9
3 -CH(CH₃)₂-2.8300.32109.9
4 -C(CH₃)₃-3.5328.37109.9

Note: The data presented in this table is purely hypothetical and for illustrative purposes to explain the concept of a QSPR study.

In this hypothetical scenario, a QSPR model could be developed using the molecular weight and polar surface area as descriptors to predict the solubility (logS). A potential linear regression equation might look like:

logS = β₀ + β₁(Molecular Weight) + β₂(Polar Surface Area)

By fitting this model to the data, the coefficients (β₀, β₁, β₂) would be determined. This equation could then be used to predict the solubility of other, yet-to-be-synthesized, ester derivatives of this compound, guiding the selection of candidates with optimal solubility for a particular application. While no specific QSPR models for this compound are documented, the methodology remains a powerful tool for future computational investigations into this compound and its derivatives.

Reactivity and Reaction Mechanisms of 4 Oxo 4h Thiopyran 2,6 Dicarboxylic Acid

Electrophilic Aromatic Substitution Reactions of the Thiopyranone Nucleus

The 4-oxo-4H-thiopyran-2,6-dicarboxylic acid ring is generally considered to be electron-deficient. This is due to the electron-withdrawing effects of the carbonyl group and the two carboxylic acid groups, as well as the electronegativity of the sulfur atom, which is greater than that of carbon. As a result, the thiopyranone nucleus is deactivated towards electrophilic aromatic substitution (SEAr) reactions. numberanalytics.comnumberanalytics.comorganicchemistrytutor.com Such reactions, if they occur, would require harsh conditions and would be expected to proceed much slower than with electron-rich aromatic systems like benzene (B151609) or furan.

The directing effect of the substituents on the thiopyranone ring would influence the position of any potential electrophilic attack. The carbonyl group at the 4-position and the carboxylic acid groups at the 2- and 6-positions are all meta-directing deactivators in classical aromatic systems. However, in a heterocyclic system like thiopyranone, the outcome is also governed by the heteroatom. In pyridine (B92270), which is also an electron-deficient heterocycle, electrophilic substitution is challenging but typically occurs at the 3-position. numberanalytics.com By analogy, electrophilic attack on the 4-oxo-4H-thiopyranone ring would likely be directed to the C-3 and C-5 positions, which are meta to the deactivating carbonyl group and ortho/para to the sulfur atom, which can offer some stabilization of the intermediate sigma complex through its lone pairs.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For this compound, these reactions are not commonly reported in the literature, likely due to the deactivated nature of the ring.

Nucleophilic Addition and Substitution Reactions at the Carbonyl and Ring Positions

The electron-deficient nature of the this compound ring makes it susceptible to nucleophilic attack. Nucleophiles can target several electrophilic centers within the molecule.

The most prominent site for nucleophilic attack is the carbonyl carbon at the 4-position. This reaction is a classic example of nucleophilic addition to a carbonyl group. wikipedia.org The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon, makes it a prime target for electron-rich species.

Another key site for nucleophilic attack is the C-2 and C-6 positions of the thiopyranone ring. These positions are part of an α,β-unsaturated ketone system and are activated by the carbonyl group at C-4. This allows for conjugate (Michael) addition of nucleophiles. The presence of the carboxylic acid groups at these positions could potentially lead to substitution reactions, where the carboxylate could act as a leaving group under certain conditions.

Reactions of 4H-thiopyran-4-ones with primary amines have been reported, suggesting that the ring is susceptible to nucleophilic attack that can lead to ring-opening or substitution products. researchgate.net In the case of this compound, the carboxylic acid groups would likely be deprotonated in the presence of basic nucleophiles, which could influence the reaction pathway.

Pericyclic Reactions and Cycloaddition Chemistry

The conjugated diene system within the this compound ring suggests its potential participation in pericyclic reactions, most notably cycloadditions. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com In this context, the thiopyranone can act as the diene component.

The reactivity of the thiopyranone as a diene is influenced by its electronic properties. The electron-withdrawing carbonyl and carboxylic acid groups would make it an electron-poor diene. Therefore, it would react most readily with electron-rich dienophiles in an inverse-electron-demand Diels-Alder reaction. organic-chemistry.org Theoretical studies on the retro-Diels-Alder reaction of 4H-thiopyran suggest the feasibility of such cycloaddition processes. researchgate.net

Furthermore, the double bonds within the thiopyranone ring can act as dienophiles in reactions with suitable dienes. The presence of electron-withdrawing groups generally enhances the reactivity of a dienophile. masterorganicchemistry.com

Thiopyran derivatives are often synthesized via [4+2] cycloaddition reactions, highlighting the utility of this reaction type in this class of compounds. rsc.orgrsc.org While specific examples involving this compound are scarce, the general principles of cycloaddition chemistry are applicable.

Redox Chemistry of the Thiopyranone System

The presence of the sulfur atom and the α,β-unsaturated ketone moiety endows this compound with a rich redox chemistry.

Oxidative Transformations

The sulfur atom in the thiopyranone ring is susceptible to oxidation. Treatment with oxidizing agents can lead to the formation of the corresponding sulfoxide (B87167) and sulfone. nih.gov The oxidation of the sulfur atom would significantly alter the electronic properties and reactivity of the ring system. For instance, oxidation of 2,6-diaryl-4H-tetrahydro-thiopyran-4-ones has been studied, indicating the feasibility of this transformation. nih.gov

Oxidizing AgentProduct
Peroxy acids (e.g., m-CPBA)This compound 1-oxide (sulfoxide)
Stronger oxidizing agentsThis compound 1,1-dioxide (sulfone)

Reductive Transformations

The carbonyl group at the 4-position can be reduced to a hydroxyl group, yielding the corresponding alcohol, 4-hydroxy-4H-thiopyran-2,6-dicarboxylic acid. Common reducing agents for ketones, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), could be employed for this transformation, although the latter might also reduce the carboxylic acid groups.

The double bonds in the thiopyranone ring can also be reduced, leading to the formation of tetrahydrothiopyranone derivatives. Catalytic hydrogenation is a common method for the reduction of such unsaturated systems. The reduction of the carbonyl group in a 2H-thiopyran-4(3H)-one system has been documented, suggesting similar reactivity for the title compound. researchgate.net

Ring-Opening and Rearrangement Processes under Various Conditions

The thiopyranone ring can undergo ring-opening reactions under certain conditions, often initiated by nucleophilic attack. For instance, nucleophilic attack at the C-2 or C-6 position can lead to the cleavage of the C-S bond, resulting in an acyclic product. The reaction of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate with piperidine, which leads to ring opening, suggests a similar reactivity for the sulfur analogue. urfu.ru

Synthesis and Academic Investigation of Derivatives and Analogues of 4 Oxo 4h Thiopyran 2,6 Dicarboxylic Acid

Systematic Modification of the Carboxylic Acid Functionalities

The presence of two carboxylic acid groups at the C2 and C6 positions of the 4-oxo-4H-thiopyran ring provides readily accessible handles for a wide array of chemical modifications. These transformations allow for the fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capabilities, which are critical for various applications.

Exploration of Esters, Amides, and Nitriles

The conversion of the carboxylic acid moieties into esters, amides, and nitriles represents the most fundamental and widely explored set of derivatizations for dicarboxylic acids.

Esters: The synthesis of diesters of the analogous 4-oxo-4H-pyran-2,6-dicarboxylic acid (chelidonic acid) is well-documented and provides a template for the thiopyran analogue. Standard esterification conditions, such as reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), can be employed. For instance, diethyl 4-oxo-4H-pyran-2,6-dicarboxylate is synthesized from diethyl 2,4,6-trioxoheptanedioate by refluxing in a mixture of toluene (B28343) and ethanol (B145695) with a catalytic amount of TsOH·H2O. nih.gov A variety of alcohols can be used to generate a library of ester derivatives with differing chain lengths and functionalities. For example, 4-Oxo-4H-pyran-2,6-dicarboxylic acid bis-[6-methyl-heptyl] ester has been isolated from natural sources, indicating that such structures are synthetically accessible. researchgate.netevitachem.com

Amides: Amide derivatives are readily prepared from the corresponding dicarboxylic acid or its activated forms, such as the diacyl chloride. The reaction of the diacyl chloride with a primary or secondary amine, often in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the HCl byproduct, yields the corresponding dicarboxamide. nih.gov A direct synthesis of 4-oxo-4H-pyran-2,6-dicarboxamide has been achieved by reacting diethyl chelidonate with an aqueous solution of ammonia. nih.gov This method avoids the need for harsh reagents and provides the diamide (B1670390) in high yield. The synthesis of a series of N-alkyl amides of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid has also been reported, showcasing the versatility of amide formation on similar heterocyclic systems. nih.gov

Nitriles: The conversion of carboxylic acids to nitriles is a more involved process but offers access to a different class of functional derivatives. A common route involves the dehydration of the corresponding primary diamide. For example, 2,6-dicyano-4H-pyran-4-one can be synthesized from 4-oxo-4H-pyran-2,6-dicarboxamide using a dehydrating agent like trifluoroacetic anhydride (B1165640) in the presence of pyridine (B92270). nih.gov Alternative methods for nitrile synthesis from carboxylic acids, though not specifically reported for the thiopyran derivative, include multi-step sequences or one-pot procedures using reagents like diphosphorus (B173284) tetraiodide and ammonium (B1175870) carbonate. researchgate.net

Table 1: Synthesis of Ester, Amide, and Nitrile Derivatives of 4-Oxo-4H-pyran-2,6-dicarboxylic Acid

Derivative TypeStarting MaterialReagents and ConditionsProductYieldReference
EsterDiethyl 2,4,6-trioxoheptanedioateToluene, EtOH, TsOH·H₂O, refluxDiethyl 4-oxo-4H-pyran-2,6-dicarboxylate63% nih.gov
AmideDiethyl 4-oxo-4H-pyran-2,6-dicarboxylateAqueous NH₃, 0 °C4-Oxo-4H-pyran-2,6-dicarboxamide87% nih.gov
Nitrile4-Oxo-4H-pyran-2,6-dicarboxamideTrifluoroacetic anhydride, pyridine, dioxane, 0 °C to 20 °C2,6-Dicyano-4H-pyran-4-oneNot specified nih.gov
AmidePyridine-2,6-dicarboxylic acidOxalyl chloride, DMF (cat.), DCM; then 4-aminopyridine, Et₃NN²,N⁶-Di(pyridin-4-yl)pyridine-2,6-dicarboxamide59% nih.gov

Anhydride and Imide Formation

The dicarboxylic acid nature of 4-oxo-4H-thiopyran-2,6-dicarboxylic acid allows for the formation of cyclic derivatives such as anhydrides and imides, which can serve as reactive intermediates for further synthetic transformations.

Anhydrides: Intramolecular dehydration of a 1,3-dicarboxylic acid can be challenging. However, cyclic anhydrides are typically formed from dicarboxylic acids by heating or by using a dehydrating agent. nih.gov A general method for preparing anhydrides involves the reaction of a carboxylic acid with an acid chloride. masterorganicchemistry.com For dicarboxylic acids, this can be achieved by heating with reagents like acetic anhydride or by using stronger dehydrating agents such as phosphorus pentoxide. molport.com The formation of an interchain anhydride on a self-assembled monolayer of a long-chain carboxylic acid has been demonstrated using trifluoroacetic anhydride, suggesting this could be a viable method for anhydride formation under mild conditions. harvard.edu

Imides: Cyclic imides are synthesized by reacting a cyclic anhydride with an amine or ammonia, followed by dehydration. ajchem-a.com A direct approach involves reacting the dicarboxylic acid or its anhydride with a urea (B33335) derivative. mdpi.com For instance, new cyclic imides have been synthesized by treating amic acids (formed from an anhydride and an amine) with acetic anhydride and sodium acetate. ajchem-a.com This approach would allow for the introduction of a wide variety of substituents on the imide nitrogen.

Ring-Substituted Derivatives via Direct Functionalization or De Novo Synthesis

Introducing substituents directly onto the thiopyran ring or building the ring system with pre-installed functional groups offers another avenue for creating diverse derivatives.

Direct Functionalization: The electrophilic and nucleophilic character of the 4-oxo-4H-thiopyran ring allows for a range of substitution reactions. However, the reactivity of the thiopyran ring can be complex, and reactions may not always be regioselective. Research on related systems like 4H-thiopyran-4-ones has shown that various substitution patterns can be achieved. researchgate.net

De Novo Synthesis: A more controlled method for obtaining ring-substituted derivatives is through de novo synthesis, where the ring is constructed from acyclic precursors already bearing the desired substituents. A variety of methods exist for the synthesis of substituted pyridines, which can serve as a model for thiopyran synthesis. illinois.edu For example, a formal [5C + 1S] annulation has been used to synthesize substituted 4H-thiopyran-4-ones from enaminones and a sulfur source like sodium sulfide (B99878). researchgate.net This approach allows for the incorporation of a range of substituents on the thiopyran ring.

Table 2: De Novo Synthesis of Substituted 4H-Thiopyran-4-ones

Reactant 1 (5C unit)Reactant 2 (Sulfur Source)ConditionsProductYieldReference
Substituted EnaminoneNa₂S·9H₂ODMF, 75 °CSubstituted 4H-thiopyran-4-oneup to 85% researchgate.net

Heteroatom Variation in the Ring System (e.g., Nitrogen or Selenium Analogues)

Replacing the sulfur atom in the this compound scaffold with other heteroatoms, such as nitrogen or selenium, leads to interesting structural analogues with potentially different biological and material properties.

Nitrogen Analogues (Pyridines): The nitrogen analogue, 4-hydroxypyridine-2,6-dicarboxylic acid (chelidamic acid), is a well-known compound. Its synthesis can be achieved from dimethyl oxalate (B1200264) and acetone (B3395972) in the presence of sodium ethanolate, followed by treatment with hydrochloric acid and then ammonium hydroxide. chemicalbook.com A novel one-pot method for synthesizing 4-substituted pyridine-2,6-dicarboxylic acid derivatives has been developed, starting from aldehydes and pyruvates to form a dihydropyran intermediate, which is then reacted with ammonium acetate. oist.jp The synthesis of various pyridine-2,6-dicarboxamide derivatives has also been extensively studied. nih.gov

Selenium Analogues (Selenopyrans): The synthesis of selenopyran derivatives is also an area of interest. An eco-friendly method for the synthesis of Se-alkyl selenopyridines has been reported using sodium hydrogen selenide (B1212193) (NaHSe) as the selenium source. nih.gov While a direct synthesis of 4-oxo-4H-selenopyran-2,6-dicarboxylic acid has not been detailed, the methodologies used for thiopyran and pyran synthesis could likely be adapted by using appropriate selenium-containing reagents.

Annelated and Polycyclic Systems Incorporating the this compound Moiety

Fusing other ring systems onto the this compound core leads to the formation of annelated and polycyclic structures with increased rigidity and complexity. These systems are of interest in materials science and as scaffolds for new therapeutic agents.

The synthesis of thieno[2,3-b]pyridines and other fused heterocyclic systems has been reported, demonstrating the feasibility of creating annelated structures. nih.govmdpi.com For instance, the reaction of the methyl ester of 3-hydroxybenzo[b]thiophene-2-carboxylic acid with arylacetonitriles leads to the formation of 2-amino-3-arylbenzo researchgate.netnih.govthieno[3,2-b]pyran-4-ones. researchgate.net Furthermore, the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones has been achieved through a one-pot reaction involving 2H-thieno[2,3-d] nih.govchemicalbook.comoxazine-2,4(1H)-diones, aromatic aldehydes, and benzylamine (B48309) or its derivatives. nih.gov These examples highlight the rich chemistry available for constructing complex polycyclic systems based on the thiophene (B33073) and pyran ring systems, which can be extended to the thiopyran-dicarboxylic acid core.

Coordination Chemistry of the 4 Oxo 4h Thiopyran 2,6 Dicarboxylic Acid Ligand

Ligand Design Principles and Coordination Modes with Metal Centers

The 4-Oxo-4H-thiopyran-2,6-dicarboxylic acid ligand is a versatile building block for the construction of coordination complexes due to its multiple potential coordination sites: the two carboxylate groups and the thiopyran ring's keto-oxygen and sulfur atoms. The presence of both hard (oxygen) and soft (sulfur) donor atoms allows for coordination with a wide variety of metal centers.

The design of this ligand is predicated on its ability to act as a multidentate linker. The carboxylate groups can coordinate to metal ions in several modes:

Monodentate: One oxygen atom of the carboxylate group binds to a single metal center.

Bidentate Chelating: Both oxygen atoms of the same carboxylate group bind to a single metal center, forming a chelate ring.

Bidentate Bridging: Each oxygen atom of the carboxylate group binds to a different metal center, bridging them.

The keto-oxygen atom in the thiopyran ring can also participate in coordination, further increasing the ligand's connectivity. The sulfur atom in the thiopyran ring, being a soft donor, could potentially coordinate to soft metal ions, although this is less commonly observed compared to the oxygen donors. The remarkable coordinating versatility of the analogous 4-oxo-4H-pyran-2,6-dicarboxylate dianion has been demonstrated in its complexes with various metals, suggesting a similar potential for the thiopyran derivative. researchgate.net

The coordination of the analogous pyridine-2,6-dicarboxylate (B1240393) ion to metal ions typically involves the two carboxylate oxygen atoms and the pyridine (B92270) nitrogen atom. rsc.org In the case of this compound, the heteroatom in the ring is sulfur, which may lead to different coordination preferences compared to nitrogen-containing analogues.

Synthesis and Isolation of Metal Complexes and Coordination Polymers

The synthesis of metal complexes and coordination polymers involving this compound is expected to follow established methods used for similar heterocyclic dicarboxylic acids. Common synthetic strategies include:

Hydrothermal/Solvothermal Synthesis: This is a widely used method for growing single crystals of coordination polymers. The reaction is carried out in a sealed vessel at elevated temperatures and pressures, using water or an organic solvent as the medium. This technique has been successfully employed for the synthesis of metal-organic frameworks with pyridine-2,6-dicarboxylate. researchgate.net

Slow Evaporation: A solution containing the ligand and a metal salt is allowed to evaporate slowly at room temperature. This simple method can yield high-quality crystals of metal complexes.

Diffusion Method: Solutions of the ligand and the metal salt are carefully layered in a tube, allowing for slow diffusion and the formation of crystals at the interface.

The isolation of the resulting metal complexes typically involves filtration, washing with appropriate solvents to remove any unreacted starting materials, and drying. For instance, in the synthesis of transition metal complexes with pyridine-2,6-dicarboxylic acid, the product is often isolated as a precipitate, which is then washed and purified. rsc.org

Spectroscopic and Diffraction-Based Structural Analysis of Metal Complexes

The structural characterization of metal complexes of this compound would rely on a combination of spectroscopic and diffraction techniques.

Powder X-ray Diffraction (PXRD): PXRD is used to confirm the phase purity of the bulk crystalline material and can be used to identify the products of solid-state reactions.

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for probing the coordination environment of the ligand. The positions of the characteristic vibrational bands of the carboxylate groups (symmetric and asymmetric stretches) and the C=O group of the thiopyran ring can indicate their coordination mode. Changes in the vibrational frequencies upon coordination to a metal ion provide evidence of complex formation.

UV-Vis Spectroscopy: The electronic absorption spectra of the complexes can provide information about the d-d transitions of the metal ions and ligand-to-metal charge transfer (LMCT) bands, which can be indicative of the coordination geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand environment in solution.

The following table summarizes the expected analytical techniques and the information they can provide for the characterization of this compound metal complexes, based on studies of similar compounds. rsc.orgrsc.org

Analytical TechniqueInformation Provided
Single-Crystal X-ray DiffractionPrecise 3D structure, bond lengths, bond angles, coordination geometry
Powder X-ray DiffractionPhase purity, crystal structure identification
Infrared (IR) SpectroscopyLigand coordination modes, presence of functional groups
UV-Vis SpectroscopyElectronic transitions, coordination geometry
NMR SpectroscopyLigand environment in solution (for diamagnetic complexes)
Thermogravimetric Analysis (TGA)Thermal stability, presence of solvent molecules

Investigation of Metal-Ligand Bonding Characteristics and Electronic Structure in Complexes

The nature of the metal-ligand bond in complexes of this compound is expected to be primarily ionic or polar covalent, dominated by the interaction between the hard carboxylate oxygen donors and the metal center. However, the presence of the sulfur heteroatom could introduce a degree of covalent character, particularly with softer metal ions.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and bonding in these complexes. researchgate.netresearchgate.netekb.eg DFT calculations can provide insights into:

Optimized Geometries: Theoretical calculations can predict the most stable structures of the complexes, which can be compared with experimental data from X-ray diffraction.

Bonding Analysis: The nature of the metal-ligand bonds can be analyzed through various techniques, such as Natural Bond Orbital (NBO) analysis, which can quantify the degree of charge transfer and covalency.

Electronic Properties: DFT can be used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), providing information about the electronic transitions and reactivity of the complexes.

For analogous pyridine-2,6-dicarboxylic ester complexes of Cu(II), DFT calculations have been used to optimize structures and analyze charge distribution and HOMO-LUMO gap energies. researchgate.net

Supramolecular Assembly Strategies Driven by Metal-Ligand Coordination

The formation of supramolecular assemblies, such as coordination polymers and metal-organic frameworks (MOFs), is a key feature of the coordination chemistry of polytopic ligands like this compound. The directionality of the coordination bonds, combined with the specific geometry of the ligand, can lead to the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks.

In addition to the primary coordination bonds, non-covalent interactions play a crucial role in directing the supramolecular assembly. These interactions include:

Hydrogen Bonding: The presence of uncoordinated carboxylate oxygen atoms and potentially coordinated water molecules can lead to extensive hydrogen bonding networks, which can link individual coordination polymer chains or layers into higher-dimensional structures. For instance, in a manganese(II) complex of 4-oxo-4H-pyran-2,6-dicarboxylate, a complex three-dimensional framework is formed through numerous O-H---O hydrogen bonds. researchgate.net

The use of multifunctional ligands with multiple coordination sites is a common strategy for preparing target compounds with desired network topologies. nih.gov The topology of the resulting network can be influenced by factors such as the choice of metal ion, the reaction conditions (e.g., temperature, solvent), and the presence of ancillary ligands.

Catalytic Applications of this compound Metal Complexes

While specific catalytic applications of this compound metal complexes have not been extensively reported, the structural features of this ligand suggest potential in catalysis. Metal-organic frameworks and coordination polymers can serve as heterogeneous catalysts due to their high surface area, tunable porosity, and the presence of catalytically active metal centers.

Potential catalytic applications could include:

Lewis Acid Catalysis: The coordinated metal centers can act as Lewis acids, catalyzing a variety of organic transformations.

Oxidation Catalysis: Complexes of redox-active metals could be active as oxidation catalysts.

Heterogeneous Catalysis: The insolubility of coordination polymers makes them attractive as recyclable heterogeneous catalysts.

The analogous pyridine-2,6-dicarboxylic acid has been shown to have a significant function in catalysis. rsc.org Furthermore, metal complexes of other sulfur-containing ligands have been explored for their catalytic activities. Thiol and thioether-based MOFs have been investigated for various applications, including catalysis. researchgate.net Given these precedents, it is reasonable to anticipate that metal complexes of this compound could exhibit interesting catalytic properties.

Future Research Directions and Methodological Advancements in 4 Oxo 4h Thiopyran 2,6 Dicarboxylic Acid Studies

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are becoming central to the synthesis of thiopyran derivatives, aiming to reduce waste, lower energy consumption, and eliminate hazardous substances. sid.ir Future work will focus on expanding these eco-friendly methodologies for the synthesis of 4-oxo-4H-thiopyran-2,6-dicarboxylic acid and its analogues.

Key research areas include:

Multicomponent Reactions (MCRs): One-pot MCRs are highly attractive due to their efficiency and atom economy. oist.jp Research into novel MCRs that can construct the thiopyran ring system from simple, readily available precursors in a single step will be a priority. nih.gov

Aqueous Synthesis: Utilizing water as a solvent is a cornerstone of green chemistry. An efficient synthesis of 2H-thiopyran derivatives has been described using water as a solvent at 80°C without a catalyst, offering high yields and an easy work-up. sid.ir Future studies will aim to adapt such aqueous methods for the specific synthesis of dicarboxylic acid-substituted thiopyrans.

Green Chemistry ApproachDescriptionAdvantagesRelevant Findings/Future Scope
Multicomponent Reactions (MCRs)Combining three or more reactants in a single pot to form a final product that contains significant portions of all reactants. researchgate.netHigh atom economy, time and energy efficiency, reduced waste. oist.jpnih.govDevelopment of new MCRs for direct synthesis of functionalized thiopyrans. researchgate.net
Aqueous SynthesisUsing water as a reaction solvent instead of volatile organic compounds (VOCs). sid.irEnvironmentally benign, safe, and low-cost. sid.irAdapting existing aqueous syntheses of thiopyran derivatives to produce this compound. sid.ir
Reusable CatalystsEmploying catalysts that can be easily separated from the reaction mixture and reused for several cycles. rsc.orgReduced catalyst waste, cost-effectiveness, and process sustainability. nih.govDesigning robust, recyclable catalysts like pyridine-2-carboxylic acid for scalable thiopyran synthesis. rsc.org

Application of Automation and High-Throughput Methodologies in Synthesis and Screening

To accelerate the discovery of new thiopyran derivatives with desired properties, the integration of automation and high-throughput (HT) methodologies is essential. These technologies enable the rapid synthesis and screening of large libraries of compounds, significantly reducing the time from design to discovery.

Automated Synthesis Platforms: Systems like the Chemspeed Accelerator (SLT-100) and the SynFini™ platform are transforming chemical synthesis. nih.govyoutube.com These platforms automate the entire workflow, including reaction setup, work-up, purification, and analysis, allowing for unattended, 24/7 operation. nih.govyoutube.com For instance, a 96-member library of 1,2,5-thiadiazepane 1,1-dioxides was successfully prepared using an automated parallel synthesizer. nih.gov This approach could be adapted to create extensive libraries of this compound derivatives by varying substituents.

Flow Chemistry and Microreactors: Continuous flow microreactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.net This technology facilitates multistep syntheses in a single, unbroken sequence without the need to isolate intermediates, leading to rapid and efficient production of complex molecules. researchgate.net The application of flow chemistry would be ideal for optimizing the synthesis of this compound and for its subsequent modifications.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

A deep understanding of reaction mechanisms and kinetics is fundamental to optimizing synthetic routes. Advanced spectroscopic techniques that allow for in situ (in the reaction vessel) monitoring provide real-time data on the consumption of reactants and the formation of intermediates and products.

In Situ NMR Spectroscopy: This technique is powerful for tracking the progress of a reaction directly inside an NMR tube. By constructing setups with UV light sources illuminating the sample via optical fibers, photochemical reactions like thiol-ene couplings can be performed and monitored simultaneously. researchgate.net This method provides detailed kinetic data and mechanistic insights that are unobtainable through traditional offline analysis. researchgate.net

Real-Time HPLC and UV-Vis: For reactions involving chromophoric species, UV-Vis spectroscopy can be a simple yet effective tool for real-time monitoring. More advanced applications involve using High-Performance Liquid Chromatography (HPLC) to monitor complex reaction mixtures in situ. This has been used, for example, to reveal the diastereoselective nature of ligand exchange reactions on gold nanoclusters, providing insights that could guide the design of tailored nanomaterials. nih.gov

Machine Learning and Artificial Intelligence in Predicting Chemical Behavior and Synthetic Pathways

Prediction of Physicochemical Properties: ML and deep learning models are being developed to accurately predict the thermophysical properties of heterocyclic compounds, including thiophene (B33073) derivatives. nih.gov By using inputs like critical temperature, pressure, and molecular weight, these models can predict properties such as density under various conditions, which is crucial for process design and materials science applications. nih.gov Such models could be trained to predict the properties of novel this compound derivatives before they are ever synthesized.

AI-Driven Retrosynthesis: Computer-Aided Synthesis Planning (CASP) is a key area of AI in chemistry. nih.gov AI platforms can analyze a target molecule and propose the most efficient synthetic pathways by working backward from the product to available starting materials (retrosynthesis). grace.com These tools, which leverage deep learning and vast reaction databases, can identify unconventional and optimal routes that might be missed by human chemists, thereby accelerating the synthesis of complex molecules like functionalized thiopyrans. pharmafeatures.comnih.gov

AI/ML ApplicationDescriptionImpact on Thiopyran Research
Property PredictionUsing ML models (e.g., Deep Neural Networks, TabNet) to predict the physical and chemical properties of molecules based on their structure. nih.govdtu.dkEnables rapid virtual screening of potential derivatives to identify candidates with desired characteristics before synthesis.
Retrosynthesis PlanningEmploying AI algorithms (e.g., Monte Carlo Tree Search) to design optimal synthetic routes for a target molecule. nih.govgrace.comIdentifies novel, cost-effective, and efficient pathways for synthesizing complex thiopyran-based structures. pharmafeatures.com
Spectra PredictionIntegrating ML with first-principles calculations to predict spectroscopic data, such as infrared spectra, at finite temperatures. arxiv.orgAids in the characterization and identification of newly synthesized compounds by comparing experimental data with AI-predicted spectra.

Exploration of Materials Science Applications as Building Blocks for Advanced Structures (focused on design and synthetic methodology)

The dicarboxylic acid functionality of this compound makes it an exceptionally promising building block, or "synthon," for the construction of larger, functional materials. Future research will focus on the synthetic methodologies required to incorporate this core into advanced structures.

Metal-Organic Frameworks (MOFs): Dicarboxylic acids are common "linker" molecules used to connect metal ions or clusters into highly porous, crystalline structures known as MOFs. The specific geometry and heteroatomic (sulfur, oxygen) nature of the this compound linker could lead to MOFs with unique catalytic, gas storage, or separation properties. Research will concentrate on developing the solvothermal synthesis conditions needed to control the self-assembly of this linker with various metal centers.

Functional Polymers and Macromolecules: The thiopyran dicarboxylic acid can be used as a monomer in polymerization reactions. For example, it can be converted into an ester and used in condensation polymerization to create novel polyesters or polyamides. The rigid, heterocyclic nature of the thiopyran unit would impart specific thermal and mechanical properties to the resulting polymer. Methodological development will be key to controlling the polymerization process and the final properties of the material.

Supramolecular Assemblies: The ability of the carboxylic acid groups to form strong hydrogen bonds, combined with potential π-π stacking interactions from the thiopyran ring, makes the molecule an excellent candidate for designing complex supramolecular structures. ajol.info Research into coordination-driven self-assembly, where the molecule interacts with other complementary components, could lead to the formation of discrete, well-defined functional architectures. ajol.info

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.